Pomalidomide-5'-PEG2-C2-azide is a specialized compound derived from pomalidomide, a drug known for its immunomodulatory properties. This compound features a polyethylene glycol (PEG) linker and an azide functional group, enabling its use in advanced chemical reactions, particularly in the development of targeted protein degradation strategies. Pomalidomide-5'-PEG2-C2-azide is classified as a functionalized cereblon ligand, which plays a crucial role in the design of proteolysis-targeting chimeras (PROTACs) aimed at selective protein degradation in cellular environments .
The synthesis of Pomalidomide-5'-PEG2-C2-azide involves several key steps:
The reaction conditions for synthesizing Pomalidomide-5'-PEG2-C2-azide are optimized for yield and purity, often involving solvents such as dimethyl sulfoxide and catalysts like copper salts for the azide introduction phase. The final product is purified using techniques such as high-performance liquid chromatography to achieve a purity level of at least 95% .
Pomalidomide-5'-PEG2-C2-azide has a complex molecular structure characterized by:
This structure includes an azide group that allows for efficient conjugation through click chemistry, making it suitable for various biochemical applications .
Pomalidomide-5'-PEG2-C2-azide primarily undergoes two types of reactions:
These reactions are pivotal in creating bioconjugates and PROTACs, facilitating targeted degradation of specific proteins within cells. The efficiency and specificity of these reactions are crucial for their application in drug discovery and therapeutic development .
Pomalidomide-5'-PEG2-C2-azide functions through several mechanisms:
Pomalidomide-5'-PEG2-C2-azide exhibits notable properties relevant to its applications:
Pomalidomide-5'-PEG2-C2-azide has diverse applications in scientific research:
CRBN’s prominence in TPD stems from its mechanistic role as the target of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. Structural studies reveal that IMiDs bind CRBN’s thalidomide-binding domain (TBD), inducing conformational changes that enable recruitment of non-physiological substrates (neosubstrates) for ubiquitination [2] [6]. This "molecular glue" property is harnessed in PROTAC design by repurposing IMiDs as E3-recruiting ligands.
Table 1: Key E3 Ligases in PROTAC Development
| E3 Ligase | Ligand | Ligand MW (Da) | Advantages | |
|---|---|---|---|---|
| CRBN | Pomalidomide | ~250 | Low molecular weight, oral bioavailability, tissue penetration | |
| VHL | VH032 | ~500 | Well-characterized ternary complexes | |
| MDM2 | Nutlin-3a | ~580 | Tumor-suppressor p53 activation | |
| cIAP | Bestatin | ~300 | Apoptosis induction | [2] [9] [10] |
Pomalidomide exhibits superior CRBN-binding affinity (Kd = 50–100 nM) compared to earlier IMiDs, attributed to its amino-substituted phthalimide ring. This enhances ternary complex stability and degradation efficiency in PROTACs targeting oncoproteins like BRD4, BTK, and AR [1] [6]. Clinical validation comes from CRBN-recruiting PROTACs ARV-110 (targeting AR) and ARV-471 (targeting ER), which have demonstrated efficacy in phase II trials for prostate and breast cancers, respectively [2] [9].
The phthalimide ring of pomalidomide is structurally optimized to fine-tune neosubstrate selectivity and degradation potency. Modifications at the 4-, 5-, and 6-positions alter steric and electronic interactions with CRBN’s hydrophobic pocket and adjacent neosubstrates:
Table 2: Structure-Activity Relationships of Pomalidomide Derivatives
| Derivative | Modification | Key Functional Impacts | |
|---|---|---|---|
| Pomalidomide | H at C4, H at C6 | Baseline CRBN affinity, degrades IKZF1/IKZF3/CK1α | |
| 6-Fluoro-pomalidomide | F at C6 | Enhanced IKZF1/IKZF3 degradation; reduced SALL4 degradation | |
| Pomalidomide-PEG2-C2-azide | C5'-PEG2-azide chain | Retains CRBN binding; enables "click chemistry" conjugation | [1] [5] [6] |
Pomalidomide-PEG2-C2-azide (MW = 468.45 Da) incorporates a polyethylene glycol (PEG) spacer at the imide C5' position. This conserves the phthalimide pharmacophore while appending an azide handle for modular PROTAC assembly [1] [8].
The PEG2-C2-azide linker in pomalidomide derivatives addresses three critical challenges in PROTAC design: solubility, conjugation efficiency, and ternary complex geometry.
PEG spacers enhance aqueous solubility by introducing hydrophilic ethylene oxide units. Pomalidomide-PEG2-C2-azide exhibits improved logP (-1.2) compared to non-PEGylated analogs (logP ~0.5), reducing aggregation and enhancing cellular uptake [1] [8]. This counters the hydrophobicity associated with many PROTACs, which contributes to poor bioavailability [10].
The terminal azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) "click" reactions with alkyne-functionalized warheads. This permits:
PEG2’s 12-atom chain (length: ~15 Å) provides optimal spacing for productive target:CRBN engagement. Biophysical studies using engineered CRBN constructs (e.g., CRBNmidi) show PEG2 linkers balance rigidity and flexibility, minimizing entropic penalties during ternary complex assembly [3] [8]. This is critical for degrading targets with restricted binding pockets.
Table 3: Comparison of Common PROTAC Linkers
| Linker Type | Length (Atoms) | Flexibility | Key Applications | |
|---|---|---|---|---|
| PEG2 | 12 | High | Solubility enhancement; "click" chemistry | |
| Alkyl | 4–10 | Moderate | Hydrophobic targets | |
| Piperazine | 6–8 | Rigid | Constrained geometries | [7] [8] [10] |
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0